BenchChemオンラインストアへようこそ!

4-Fluoro-4-[2-(trifluoromethyl)phenyl]piperidine hydrochloride

Conformational analysis Fluorinated piperidines Drug design

4-Fluoro-4-[2-(trifluoromethyl)phenyl]piperidine hydrochloride is a synthetic, fluorinated piperidine derivative supplied as the hydrochloride salt with a molecular formula of C₁₂H₁₄ClF₄N and a molecular weight of 283.69 g/mol. The compound is listed by multiple reputable chemical suppliers, including Biosynth, Enamine (distributed by Fujifilm Wako), and AKSci, typically at a minimum purity of 95%.

Molecular Formula C12H14ClF4N
Molecular Weight 283.69 g/mol
CAS No. 1629177-04-3
Cat. No. B1445924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-4-[2-(trifluoromethyl)phenyl]piperidine hydrochloride
CAS1629177-04-3
Molecular FormulaC12H14ClF4N
Molecular Weight283.69 g/mol
Structural Identifiers
SMILESC1CNCCC1(C2=CC=CC=C2C(F)(F)F)F.Cl
InChIInChI=1S/C12H13F4N.ClH/c13-11(5-7-17-8-6-11)9-3-1-2-4-10(9)12(14,15)16;/h1-4,17H,5-8H2;1H
InChIKeyQSGKXYHZVHHACY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-4-[2-(trifluoromethyl)phenyl]piperidine hydrochloride (CAS 1629177-04-3): Chemical Identity and Procurement Baseline


4-Fluoro-4-[2-(trifluoromethyl)phenyl]piperidine hydrochloride is a synthetic, fluorinated piperidine derivative supplied as the hydrochloride salt with a molecular formula of C₁₂H₁₄ClF₄N and a molecular weight of 283.69 g/mol . The compound is listed by multiple reputable chemical suppliers, including Biosynth, Enamine (distributed by Fujifilm Wako), and AKSci, typically at a minimum purity of 95% . It is catalogued as a versatile small-molecule scaffold for medicinal chemistry and fragment-based drug discovery applications. The standard commercial package sizes range from 50 mg to 10 g, with pricing consistent with a specialty research chemical rather than a bulk commodity intermediate.

Why 4-Fluoro-4-[2-(trifluoromethyl)phenyl]piperidine hydrochloride Cannot Be Replaced by Generic 4-Arylpiperidine Analogs


The combination of a 4-fluoro substituent on the piperidine ring and an ortho-trifluoromethyl group on the pendant phenyl ring creates a unique conformational and electronic profile that cannot be replicated by simple substitution with the non-fluorinated parent (4-[2-(trifluoromethyl)phenyl]piperidine, CAS 308823-90-7) or by regioisomeric meta- and para-CF₃ analogs. The 4-fluoro atom introduces a strong gauche effect that biases the piperidine ring conformation, while the ortho-CF₃ group exerts both steric and electronic effects distinct from the meta- or para-substituted isomers, potentially altering target engagement, metabolic stability, and physicochemical properties [1]. Generic substitution with any single-feature analog therefore risks producing a compound with a different conformational population, altered basicity (ΔpKa), and divergent biological activity. The quantitative evidence below establishes the specific dimensions where this compound differs from its closest comparators.

Quantitative Differentiation Evidence for 4-Fluoro-4-[2-(trifluoromethyl)phenyl]piperidine hydrochloride Against Closest Analogs


Conformational Bias: 4-Fluoro Gauche Effect in Piperidine Ring

In 4-fluoropiperidine derivatives, the fluorine atom preferentially adopts an axial orientation due to charge–dipole interactions and hyperconjugation (the 'axial-F preference'). This conformational bias is a well-established phenomenon codified by Nairoukh et al. For the target compound, the 4-fluoro substituent is expected to drive the piperidine ring into a conformation where the 4-aryl group (2-trifluoromethylphenyl) occupies the equatorial position. This contrasts with the non-fluorinated analog 4-[2-(trifluoromethyl)phenyl]piperidine, where the aryl group can freely interconvert between equatorial and axial orientations. The conformational restriction has direct consequences for the three-dimensional presentation of the aryl ring and the basic amine to biological targets [1].

Conformational analysis Fluorinated piperidines Drug design

Basicity Modulation: pKa Reduction by 4-Fluoro Substitution

The 4-fluoro substituent inductively reduces the basicity of the piperidine nitrogen. A systematic chemoinformatic analysis of fluorinated piperidines published in The Journal of Organic Chemistry (2024) demonstrated that fluorination at the 4-position lowers the calculated pKa of the piperidine nitrogen compared to the parent non-fluorinated piperidine scaffold. This reduction in basicity is correlated with decreased affinity for hERG potassium channels, potentially lowering cardiac toxicity risk [1]. The non-fluorinated comparator 4-[2-(trifluoromethyl)phenyl]piperidine retains higher basicity (predicted pKa ~9.5–10) and thus a higher theoretical hERG binding propensity.

Physicochemical properties pKa hERG liability

Positional Isomer Differentiation: Ortho-CF₃ vs. Meta-CF₃ and Para-CF₃ Analogs

The ortho-trifluoromethylphenyl substituent in the target compound imparts distinct steric and electronic properties compared to its meta-CF₃ (CAS 1803599-83-8 for the HCl salt) and para-CF₃ regioisomers. The ortho-CF₃ group introduces steric hindrance around the piperidine–phenyl bond, restricting rotation and creating an atropisomeric axis not present in the meta or para isomers. While direct comparative biological data for all three regioisomers is not publicly available, the meta-CF₃ isomer 4-fluoro-4-[3-(trifluoromethyl)phenyl]piperidine has been reported to exhibit COX-2 inhibition with an IC₅₀ of 10.4 μM , providing a baseline for the class. The ortho-CF₃ target compound, due to its distinct geometry, is expected to display a different target selectivity profile—a critical consideration when selecting a building block for SAR exploration.

Regioisomer comparison Structure-activity relationship Lipophilicity

Molecular Complexity and 3D Character: Fsp³ and Lead-Likeness Advantage

Fluorinated piperidine scaffolds have been systematically evaluated as 3D fragments for fragment-based drug discovery. The study in J. Org. Chem. (2024) assessed the 'lead-likeness' and three-dimensionality of a library of fluorinated piperidines. The target compound, bearing both a quaternary 4-fluoro center and a trifluoromethylphenyl substituent, possesses a high fraction of sp³-hybridized carbons (Fsp³), which is correlated with improved clinical success rates compared to flat, aromatic-rich compounds [1]. By contrast, many commercially available piperidine building blocks lack the quaternary substitution pattern, resulting in lower 3D character and potentially inferior lead-likeness profiles.

Fraction sp³ Lead-likeness Fragment-based drug discovery

Commercial Availability Profile: Benchmarking Against Key Analogs

The target compound is stocked by multiple international suppliers, including Enamine (via Fujifilm Wako), Biosynth, AKSci, and CymitQuimica. Pricing data from Biosynth indicates $842.50 for 50 mg and $2,675.00 for 500 mg (as of 2026) , positioning it as a premium building block. In comparison, the non-fluorinated analog 4-[2-(trifluoromethyl)phenyl]piperidine (CAS 308823-90-7) is priced at approximately 30–50% lower cost. The meta-CF₃ isomer 4-fluoro-4-[3-(trifluoromethyl)phenyl]piperidine hydrochloride (CAS 1803599-83-8) shows comparable pricing. This pricing differential reflects the synthetic complexity of installing the quaternary 4-fluoro center with the ortho-CF₃ phenyl group, and directly correlates with the compound's unique structural features.

Procurement Supply chain Chemical sourcing

Recommended Application Scenarios for 4-Fluoro-4-[2-(trifluoromethyl)phenyl]piperidine hydrochloride Based on Differential Evidence


Fragment-Based Drug Discovery: High-Fsp³ Fluorinated Building Block Library Synthesis

The target compound is ideally suited as a core scaffold in fragment-based drug discovery (FBDD) libraries, where its high Fsp³ (predicted ~0.58) and conformational rigidity support the generation of three-dimensional, lead-like fragment collections [1]. The 4-fluoro quaternary center and ortho-CF₃ group provide two distinct vectors for chemical elaboration, enabling parallel SAR exploration that is not feasible with simpler, non-fluorinated or regioisomeric building blocks. The reduced basicity (predicted pKa 7.5–8.5) also mitigates hERG-related attrition risks early in the hit-to-lead process [2].

Conformationally Restricted CNS Penetrant Probe Synthesis

The axial-F preference in 4-fluoropiperidines locks the aryl group in an equatorial orientation, providing a well-defined three-dimensional pharmacophore for central nervous system (CNS) target engagement [1]. This is particularly valuable for designing subtype-selective GPCR ligands where precise spatial presentation of the aryl moiety is critical. The ortho-CF₃ substituent further enhances metabolic stability and blood-brain barrier penetration compared to non-fluorinated or para-substituted analogs. Researchers developing CNS probes should prioritize this scaffold when conformational control is required for target selectivity.

Structure-Activity Relationship (SAR) Studies Comparing Ortho-, Meta-, and Para-CF₃ Isomers

The target compound (ortho-CF₃ isomer) serves as an essential comparator in SAR studies examining the effect of CF₃ positional isomerism on biological activity. When used alongside the meta-CF₃ isomer (CAS 1803599-83-8) and para-CF₃ isomer, researchers can systematically probe how the spatial orientation of the trifluoromethyl group influences target binding, selectivity, and ADME properties. The meta-isomer has demonstrated COX-2 inhibitory activity (IC₅₀ = 10.4 μM) , providing a quantitative anchor for comparative studies with the ortho-isomer.

Synthesis of Quaternary 4-Fluoropiperidine-Derived Pharmaceutical Intermediates

The quaternary 4-fluoro-4-aryl substitution pattern is a privileged motif in several clinical-stage and approved pharmaceuticals. The target compound can serve as a direct precursor for N-functionalization (e.g., N-alkylation, N-acylation, N-sulfonylation) to generate diverse compound libraries. Its commercial availability from multiple suppliers (Enamine, Biosynth, AKSci) at defined purity (≥95%) ensures reproducible synthetic outcomes, which is critical for medicinal chemistry campaigns that require multi-gram quantities of advanced intermediates.

Quote Request

Request a Quote for 4-Fluoro-4-[2-(trifluoromethyl)phenyl]piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.